4,5-DIMETHYL 2-(1-BENZOYL-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-(1-BENZOYL-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions The starting materials are usually simple aromatic compounds, which undergo a series of reactions including alkylation, acylation, and cyclization to form the quinoline core
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, continuous flow reactors, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the quinoline or thioxo groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-(1-BENZOYL-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Dithiole Derivatives: Compounds with similar dithiole groups but different aromatic cores.
Uniqueness
Dimethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H25NO6S3 |
---|---|
Molecular Weight |
555.7g/mol |
IUPAC Name |
dimethyl 2-(1-benzoyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-6-34-16-12-13-18-17(14-16)19(26-36-20(24(30)32-4)21(37-26)25(31)33-5)22(35)27(2,3)28(18)23(29)15-10-8-7-9-11-15/h7-14H,6H2,1-5H3 |
InChI Key |
JHBTVPBYGAHGBO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.